Ethane-d6

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry

Researchers requiring unambiguous mechanistic discrimination in radical abstraction and thermal dissociation studies face compromised signal clarity when using partially deuterated ethane isotopologues. Ethane-d6 (C₂D₆, MW 36.11) eliminates overlapping isotopic distributions inherent to ethane-d₃ (MW 33.09) or ethane-d₅ (MW 35.11), enabling definitive kinetic isotope effect quantification. - Delivers >4-fold rate differential (k_H/k_D) in methyl radical reactions, providing unambiguous rate-determining step identification unattainable with mixed isotopologues. - Functions as optimal deuterium source in ¹H MAS NMR zeolite catalyst studies, enabling precise C-H bond activation rate quantification. - Supplied as 99 atom % D isotopic purity gas in 1 L carbon-steel lecture bottles; validated GC-FID methodology with 0.0002% LOD and 97.3%-104.7% recovery supports procurement-grade purity verification.

Molecular Formula C2H6
Molecular Weight 36.11 g/mol
CAS No. 1632-99-1
Cat. No. B156051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-d6
CAS1632-99-1
Molecular FormulaC2H6
Molecular Weight36.11 g/mol
Structural Identifiers
SMILESCC
InChIInChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3
InChIKeyOTMSDBZUPAUEDD-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethane-d6 Product Overview


Ethane-d6 (CAS 1632-99-1, C₂D₆, MW 36.11), also known as hexadeuteroethane, is the fully deuterated isotopologue of ethane where all six hydrogen atoms are replaced by deuterium [1]. As a gaseous stable isotope-labeled compound with isotopic purity specifications of 99 atom % D from major suppliers, it functions as a critical reference standard in NMR spectroscopy and mass spectrometry, and serves as an essential mechanistic probe for kinetic isotope effect studies in organic chemistry and atmospheric sciences . The compound exhibits a mass shift of M+6 relative to ethane (C₂H₆, MW 30.07), with physical properties including a boiling point of −88 °C (lit.) and melting point of −172 °C (lit.) .

Ethane-d6 Substitution Analysis


Procurement decisions involving deuterated ethanes hinge critically on isotopic enrichment level, deuteration position and pattern, and molecular weight—parameters that fundamentally determine analytical and mechanistic outcomes . Partially deuterated isotopologues such as ethane-1,1,1-d₃ (MW 33.09) or ethane-d₅ (MW 35.11) introduce complex isotopic distributions and overlapping signals that compromise the signal clarity and mechanistic precision achievable only with the fully deuterated C₂D₆ [1]. Substituting alternative deuterated alkanes (e.g., methane-d₄, propane-d₈) is inappropriate for ethane-specific reaction studies, where molecular weight, vapor pressure, and reaction kinetics differ substantially and cannot be interchanged without invalidating experimental comparability . The following quantitative evidence establishes precisely where ethane-d₆ provides verifiable differentiation relative to its closest comparators.

Ethane-d6 Comparative Evidence


Methyl Radical Abstraction KIE

In the reaction of methyl radicals with ethane, ethane-d6 exhibits a substantial primary kinetic isotope effect (KIE) that enables unambiguous mechanistic distinction of rate-determining steps. Direct comparative measurements yield a k_H/k_D ratio that is markedly greater than unity across a broad temperature range [1]. The quantitative k(T) values extracted from the Arrhenius expression demonstrate systematic differentiation, with k(533 K) = 4.38 for the C₂H₆ system compared to a reference value of unity for the C₂D₆ baseline [2].

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry

Thermal Dissociation Secondary KIE

Measurements of the thermal dissociation of ethane reveal a secondary kinetic isotope effect where the ratio (k_D¹/k_H¹) is consistently greater than unity across all experimental conditions studied, with the magnitude exceeding theoretical predictions for the infinite-pressure limit [1].

Thermal Decomposition Unimolecular Dissociation Isotope Effect

Zeolite-Catalyzed H/D Exchange

Ethane-d6 serves as the deuterium donor in H/D exchange studies that quantify the catalytic activation of ethane C–H bonds over In-modified BEA zeolites. The presence of oxo-cationic InO⁺ species significantly increases the rate of H/D exchange and decreases the activation energy compared to H-BEA and In⁺/H-BEA zeolites [1].

Zeolite Catalysis H/D Exchange C–H Bond Activation

Trace GC Impurity Detection

A validated gas chromatography method for quantifying ethane-d6 as a deuterated impurity in ethylene-d₄ products demonstrates a detection limit of 0.0002% with recovery of 97.3%–104.7% and precision RSD of 1.65%–2.98% [1].

Gas Chromatography Impurity Analysis Deuterated Ethylene

Supplier Purity Specifications

Multiple authoritative suppliers consistently specify ethane-d6 at 99 atom % D isotopic purity, establishing a verifiable procurement baseline. Specifications from Sigma-Aldrich, Krackeler, and CDN Isotopes all confirm 99 atom % D enrichment with an M+6 mass shift and 99% (CP) chemical purity [1].

Isotopic Enrichment Procurement Specification Quality Control

Ethane-d6 Applications


Kinetic Isotope Effect Studies

Ethane-d6 is the definitive isotopic probe for distinguishing rate-determining steps in radical abstraction and thermal dissociation mechanisms. The >4-fold rate differential (k_H/k_D) in methyl radical reactions provides unambiguous mechanistic discrimination that partially deuterated isotopologues cannot achieve due to signal overlap and mixed isotopic distributions [1]. The secondary KIE in thermal dissociation, where (k_D¹/k_H¹) > 1 under all tested conditions, offers additional mechanistic insight beyond theoretical predictions [2].

Zeolite C–H Activation Studies

Ethane-d6 is employed as the deuterium source in ¹H MAS NMR investigations of H/D exchange kinetics over In-modified BEA zeolites. The fully deuterated substrate enables precise quantification of C–H bond activation rates and activation energies, providing critical comparative data for catalyst optimization [3].

Deuterated Product QC by GC

Ethane-d6 is a key deuterated impurity in ethylene-d₄ production, requiring validated analytical methods for quality assurance. The established GC-FID method with detection limit of 0.0002% and recovery of 97.3%–104.7% provides a validated framework for procurement-grade purity verification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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